4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-26-15-9-7-14(8-10-15)24-12-13(11-18(24)25)20-22-19(23-27-20)16-5-3-4-6-17(16)21/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGLLGGFNSDQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Formation of the pyrrolidin-2-one core: This step involves the cyclization of appropriate intermediates, often under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated precursors, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: It is used in the development of new materials with specific electronic properties, such as semiconductors.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and molecular properties:
Note: Molecular weights marked with * are estimated based on structural analysis due to incomplete data in evidence.
Electronic and Steric Effects
- Steric Effects : Bulky substituents like 3-cyclopropyl () reduce rotational freedom, possibly improving target selectivity .
Biological Activity
The compound 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.93 g/mol. The structure features a pyrrolidinone ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibitory effects against various cancer cell lines. In vitro studies demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one | HeLa | 0.275 |
| Other oxadiazole derivatives | MCF7 | 0.417 |
These results suggest that the compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring demonstrate activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
This antimicrobial activity enhances the potential utility of the compound in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. Research indicates that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
The biological activities of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells through activation of caspases.
- Interaction with Receptors : The compound may exhibit affinity for various receptors involved in cellular signaling pathways.
Case Studies
A notable study involved the synthesis and evaluation of multiple oxadiazole derivatives, including the target compound. These studies utilized various assays to determine cytotoxicity against human cancer cell lines such as HeLa and MCF7. Results indicated that modifications to the oxadiazole structure significantly influenced biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor oxadiazole and pyrrolidinone moieties. Key steps include coupling 2-chlorophenyl-substituted oxadiazole intermediates with 4-ethoxyphenylpyrrolidin-2-one under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization strategies include:
- Temperature Control : Maintaining 40–60°C to balance reaction rate and side-product formation.
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (≥95% purity) .
- Yield Benchmarks : Reported yields range from 67% to 81% depending on substituent compatibility and solvent selection .
Q. How should researchers employ spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity, and what analytical benchmarks are critical for validation?
- Methodological Answer :
- 1H NMR : Key diagnostic peaks include the pyrrolidin-2-one carbonyl proton (δ ~2.8–3.2 ppm) and aromatic protons from the 2-chlorophenyl (δ ~7.3–7.6 ppm) and 4-ethoxyphenyl (δ ~6.8–7.1 ppm) groups. Splitting patterns confirm stereochemistry .
- IR Spectroscopy : Confirm oxadiazole ring presence via C=N stretching (~1600–1650 cm⁻¹) and pyrrolidinone C=O (~1700–1750 cm⁻¹) .
- Validation : Cross-check spectral data against computational simulations (e.g., DFT) or structurally analogous compounds .
Q. What strategies are recommended for identifying and mitigating impurities formed during synthesis?
- Methodological Answer : Common impurities include unreacted oxadiazole precursors or byproducts from incomplete cyclization. Mitigation involves:
- TLC Monitoring : Use silica plates with UV visualization to track reaction progress (hexane:ethyl acetate = 3:1).
- Recrystallization : Purify crude products using ethanol/water mixtures to remove polar impurities .
- HPLC-MS : Quantify impurities (<0.5%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating the environmental fate and degradation pathways of this compound under varying ecological conditions?
- Methodological Answer :
- Abiotic Degradation : Conduct photolysis studies (e.g., UV irradiation at 254 nm) in aqueous buffers (pH 5–9) to identify photodegradation products via HPLC-MS .
- Biotic Transformation : Use soil microcosms to assess microbial degradation rates. Monitor metabolite formation (e.g., hydroxylated derivatives) using LC-QTOF-MS .
- Stability Testing : Evaluate hydrolysis in simulated environmental matrices (e.g., river water, sediment) at 25°C and 40°C to model half-life .
Q. How can researchers design robust in vitro assays to evaluate the compound’s bioactivity while minimizing interference from structural analogs or solvent artifacts?
- Methodological Answer :
- Dose-Response Validation : Include solvent controls (e.g., DMSO ≤0.1% v/v) and structurally related negative controls (e.g., 4-phenylpyrrolidinone analogs) to isolate target effects .
- Selectivity Assays : Use kinase profiling panels or receptor-binding assays to rule off-target interactions.
- Data Normalization : Express bioactivity (e.g., IC50) relative to positive controls (e.g., staurosporine for kinase inhibition) to account for plate-to-plate variability .
Q. What systematic approaches are advised for resolving contradictions in reported pharmacological data (e.g., conflicting IC50 values) across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, PubMed) and apply statistical weighting based on sample size and assay methodology .
- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell line ATCC certification, serum-free media) to isolate protocol-dependent variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-ethoxyphenyl) to identify critical pharmacophores influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
